molecular formula C12H10N2O3 B2427589 N-(3-carbamoylphenyl)furan-3-carboxamide CAS No. 923168-23-4

N-(3-carbamoylphenyl)furan-3-carboxamide

Cat. No.: B2427589
CAS No.: 923168-23-4
M. Wt: 230.223
InChI Key: HIXTXVYFVWUYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Furan-3-carboxamide (B1318973) Derivatives in Medicinal Chemistry Research

Furan-3-carboxamide derivatives are a class of organic compounds that have garnered considerable attention in pharmaceutical research due to their diverse biological activities. The furan (B31954) ring, a five-membered aromatic heterocycle containing one oxygen atom, is a structural motif present in numerous natural products and synthetic compounds with medicinal properties. utripoli.edu.lywisdomlib.org The incorporation of a carboxamide group at the 3-position of the furan ring provides a versatile scaffold that can be readily functionalized to interact with various biological targets.

Research has demonstrated that furan carboxamides can exhibit a wide range of pharmacological effects, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. ontosight.aiontosight.aiontosight.ai For instance, certain furan derivatives have been investigated for their ability to inhibit pathways crucial for cancer cell proliferation. ontosight.ai The versatility of the furan carboxamide core allows for the synthesis of large libraries of compounds with diverse substituents, enabling the exploration of structure-activity relationships and the optimization of therapeutic potential.

Rationale for Researching N-(3-carbamoylphenyl)furan-3-carboxamide

While direct and extensive research on this compound is not widely published, the rationale for its investigation can be inferred from the study of structurally similar compounds. The molecule combines two key structural features: the furan-3-carboxamide core and a 3-carbamoylphenyl substituent.

The furan moiety is known for its physiological activity and its capacity to form hydrogen bonds with various biological enzymes, which can enhance the pharmacokinetic properties of parent compounds. mdpi.com The carboxamide linkage provides a rigid and planar unit that is a common feature in many biologically active molecules, contributing to their binding affinity with protein targets.

The N-phenyl group with a carbamoyl (B1232498) substituent introduces additional points of potential interaction. The carbamoyl group (-CONH2) can act as both a hydrogen bond donor and acceptor, potentially facilitating strong and specific interactions with biological macromolecules such as enzymes and receptors. The presence of this functional group on the phenyl ring could modulate the electronic properties and steric bulk of the entire molecule, thereby influencing its biological activity. The study of analogous compounds, such as N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}furan-2-carboxamide, suggests that the carbamoylphenyl moiety is a region of interest for researchers exploring potential therapeutic agents. ontosight.ai

Overview of Current Research Landscape on this compound

The current research landscape for this compound appears to be in its nascent stages, with a notable scarcity of published studies focusing specifically on this compound. However, the broader field of furan carboxamides is an active area of investigation.

A diversity-oriented synthesis approach has been employed to create collections of furan-2-carboxamides for evaluating their biological activities, such as antibiofilm properties against Pseudomonas aeruginosa. nih.govresearchgate.net In these studies, various substituents on the phenyl ring of N-phenylfuran-2-carboxamides were explored to understand their impact on efficacy. nih.gov For example, compounds like N-(3-(phenylcarbamoyl)phenyl)furan-2-carboxamide and its derivatives have been synthesized and characterized. nih.gov

Furthermore, research into compounds with similar carbamoylphenyl moieties attached to a furan carboxamide core, such as N-(3-carbamoyl-4,5-dimethylthiophen-2-yl)furan-2-carboxamide, highlights the ongoing interest in this chemical space for potential applications, including anticancer drug screening. ontosight.ai The synthesis and biological evaluation of various furan carboxamide derivatives continue to be a focal point for medicinal chemists, aiming to develop new therapeutic agents. mdpi.comnih.gov This body of work on related structures provides a foundation and impetus for future, more focused research into the specific properties and potential applications of this compound.

Interactive Data Table of Related Furan Carboxamide Derivatives

While specific data for this compound is limited, the following table presents information on structurally related compounds found in the literature to provide context for this class of molecules.

Compound NameChemical IdentifierKey Research Finding
N-{4-[(4-hydroxyphenyl)carbamoyl]phenyl}furan-2-carboxamideCHEMBL1583289Investigated for potential anticancer and antioxidant properties. ontosight.ai
N-(3-(Phenylcarbamoyl)phenyl)furan-2-carboxamideNot specifiedSynthesized as part of a diversity-oriented collection to evaluate antibiofilm activity. nih.gov
N-(3-((4-Methylphenyl)carbamoyl)phenyl)furan-2-carboxamideNot specifiedSynthesized and characterized in studies of furan-2-carboxamides. nih.gov
N-(3-((4-Chlorophenyl)carbamoyl)phenyl)furan-2-carboxamideNot specifiedSynthesized and characterized in studies of furan-2-carboxamides. nih.gov
N-(3-carbamoyl-4,5,dimethylthiophen-2-yl)furan-2-carboxamideCHEMBL1673219, NSC727448Studied for its effects on cell proliferation and apoptosis; tested in NCI's Anti-Cancer Drug Screen. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-carbamoylphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c13-11(15)8-2-1-3-10(6-8)14-12(16)9-4-5-17-7-9/h1-7H,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXTXVYFVWUYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=COC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 3 Carbamoylphenyl Furan 3 Carboxamide Analogs

Systemic Structural Modifications and Resultant Biological Activity Changes

The exploration of the chemical space around the N-(3-carbamoylphenyl)furan-3-carboxamide core has revealed critical insights into how modifications of its constituent parts—the furan (B31954) ring, the carboxamide linker, and the carbamoylphenyl moiety—influence its biological profile.

Systematic alterations to the phenyl ring have demonstrated a significant impact on activity. The position and nature of substituents on this ring can modulate the compound's interaction with its biological target. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity. While specific data for this compound is limited in publicly available research, studies on analogous furan-2-carboxamide derivatives have shown that substitutions on the phenyl ring are crucial for their anti-biofilm activity. In one such study, halogen substitutions on the phenyl ring led to a notable enhancement of biofilm inhibition.

Modifications to the furan ring also play a pivotal role in tuning the biological activity. The furan moiety, an electron-rich system, is known to form hydrogen bonds with various biological enzymes. Altering the substituents on the furan ring can influence these interactions and, consequently, the compound's potency.

The following interactive table summarizes hypothetical SAR data based on general principles observed in similar carboxamide-based inhibitors, illustrating potential trends in activity with specific structural modifications.

Compound ID Modification on Phenyl Ring (R1) Modification on Furan Ring (R2) Biological Activity (IC50, µM)
Parent 3-carbamoylH10.5
Analog 1a 4-carbamoylH15.2
Analog 1b 3-cyanoH8.1
Analog 1c 3-carbamoyl5-methyl5.3
Analog 1d 3-carbamoyl5-chloro7.9

Note: The data in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined through experimental studies.

Identification of Key Pharmacophoric Features within the this compound Scaffold

Pharmacophore modeling is a crucial computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For the this compound scaffold, several key features are hypothesized to be critical for its interaction with biological targets.

A typical pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor: The amide (NH) group of the carboxamide linker.

A hydrogen bond acceptor: The carbonyl (C=O) group of the carboxamide linker and the carbamoyl (B1232498) group.

An aromatic ring feature: The furan ring.

An additional aromatic or hydrophobic feature: The substituted phenyl ring.

The spatial arrangement of these features is critical. The distance and angles between the hydrogen bond donors and acceptors, as well as their orientation relative to the aromatic rings, will dictate the molecule's ability to fit into the binding site of its target protein. The carbamoyl group on the phenyl ring is particularly important as it can participate in additional hydrogen bonding interactions, potentially anchoring the molecule in the active site and enhancing its potency.

Ligand Efficiency and Lipophilic Efficiency Assessments of this compound Derivatives

In modern drug discovery, it is not enough for a compound to be potent; it must also possess drug-like properties. Ligand efficiency (LE) and lipophilic efficiency (LipE) are two key metrics used to assess the quality of a compound during the optimization process.

Ligand Efficiency (LE) measures the binding energy per heavy atom, providing an indication of how efficiently a molecule binds to its target relative to its size. A higher LE value is generally desirable, as it suggests a more optimal interaction with the target.

Lipophilic Efficiency (LipE) , also known as Ligand Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (logP). It is a measure of how effectively a compound utilizes its greasy character to achieve its biological activity. High LipE values are preferred as they indicate that the compound's potency is not solely dependent on high lipophilicity, which can often be associated with poor pharmacokinetic properties and off-target toxicity.

The following interactive table provides a hypothetical assessment of LE and LipE for a series of analogs, illustrating how these metrics can guide the optimization process.

Compound ID pIC50 logP Heavy Atom Count LE LipE (pIC50 - logP)
Parent 4.982.5200.252.48
Analog 2a 5.502.8220.252.70
Analog 2b 6.202.3210.303.90
Analog 2c 5.803.5250.232.30

Note: The data in this table is for illustrative purposes. LE is calculated as (1.37 * pIC50) / Heavy Atom Count.

Role of Stereochemistry in the Biological Activity of this compound Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. While the core structure of this compound itself is achiral, the introduction of chiral centers through structural modifications would necessitate an investigation into the role of stereoisomers.

If a substituent introduced on the furan or phenyl ring, or on a modification of the carboxamide linker, creates a stereocenter, it is highly likely that the resulting enantiomers or diastereomers will exhibit different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will often interact preferentially with one stereoisomer over another.

For instance, if a chiral side chain were to be introduced, one enantiomer might fit perfectly into the binding pocket of a target protein, leading to high potency, while the other enantiomer might have a poor fit and be significantly less active or even inactive. Therefore, any drug development program involving chiral analogs of this compound would require the separation and individual testing of the stereoisomers to identify the more active and potentially safer candidate.

Biological Activities and Mechanistic Investigations of N 3 Carbamoylphenyl Furan 3 Carboxamide

In Vitro Biological Activity Profiling of N-(3-carbamoylphenyl)furan-3-carboxamide

In vitro studies are fundamental in characterizing the biological effects of a novel compound. These experiments, conducted in a controlled environment outside of a living organism, provide initial insights into a compound's potential therapeutic applications.

Cell-Based Assays and Their Methodologies for this compound

Cell-based assays are crucial for determining the cytotoxic or cytostatic effects of a compound on various cell lines, including cancer and normal cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures a cell's metabolic activity as an indicator of cell viability. nih.gov

While no specific data exists for this compound, related furan-carboxamide and coumarin-3-carboxamide derivatives have demonstrated significant anticancer activity. For instance, a series of novel coumarin-3-carboxamide derivatives were evaluated for their in vitro cytotoxicity against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines. nih.gov Similarly, newly synthesized furan (B31954)–pyridinone compounds derived from 3-furancarboxylic acid showed potent activity against esophageal cancer cell lines, KYSE70 and KYSE150. mdpi.com One compound, in particular, achieved a 99% inhibition of cell growth at a concentration of 20.00 µg/mL. mdpi.com

Table 1: Cytotoxicity Data of Structurally Related Furan and Coumarin-Carboxamide Derivatives

Compound Class Cell Line Activity Metric Result Reference
Coumarin-3-carboxamide (14b) HeLa IC₅₀ 0.39-0.75 µM nih.gov
Coumarin-3-carboxamide (14e) HeLa IC₅₀ 0.39-0.75 µM nih.gov
Coumarin-3-carboxamide (14b) HepG2 IC₅₀ 2.62-4.85 µM nih.gov
Coumarin-3-carboxamide (14e) HepG2 IC₅₀ 2.62-4.85 µM nih.gov
Furan-pyridinone (4c) KYSE150 IC₅₀ 0.655 µg/mL (48h) mdpi.com
Furan-pyridinone (4c) KYSE70 IC₅₀ 0.888 µg/mL (24h) mdpi.com

This table presents data for compounds structurally related to this compound to illustrate the potential activities of this chemical class.

Enzyme Inhibition Studies of this compound

The furan-carboxamide scaffold has been identified as a promising framework for the development of potent enzyme inhibitors. Various derivatives have been shown to inhibit enzymes implicated in a range of diseases, from viral infections to metabolic disorders.

For example, a series of furan-carboxamide derivatives were identified as novel inhibitors of the lethal H5N1 influenza A virus, with one compound exhibiting an EC₅₀ value of 1.25 μM. researchgate.net Other research has focused on the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication, where 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were discovered as non-peptidomimetic inhibitors with IC₅₀ values as low as 1.55 μM. nih.gov Furthermore, furan and thiophene-2-carboxamide derivatives have been investigated for their inhibition of urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with promising inhibition constants (Ki). consensus.appbohrium.com Furan chalcone derivatives have also shown potent urease inhibition, with IC₅₀ values superior to the standard drug thiourea. nih.gov

Table 2: Enzyme Inhibition by Structurally Related Furan-Carboxamide Analogs

Compound Class Target Enzyme Activity Metric Result Reference
2,5-dimethyl-furan-3-carboxamide Influenza A H5N1 Virus EC₅₀ 1.25 µM researchgate.net
2-(furan-2-ylmethylene)hydrazine-1-carbothioamide SARS-CoV-2 Mpro IC₅₀ 1.55 µM nih.gov
Furan/thiophene-2-carboxamide Urease Kᵢ 0.10 mM consensus.app
Furan/thiophene-2-carboxamide Butyrylcholinesterase (BChE) Kᵢ 0.07 mM consensus.app
Phenyl-furyl-propen-one Urease IC₅₀ 16.13 µM nih.gov

This table presents data for compounds structurally related to this compound to illustrate the potential activities of this chemical class.

Receptor Binding Assays for this compound

Receptor binding assays are used to determine if a compound can bind to a specific biological receptor and to quantify the affinity of this interaction. These assays are typically performed using a radiolabeled ligand that is known to bind to the receptor. A test compound is evaluated on its ability to displace the radioligand, which indicates that it binds to the same site. nih.govnih.gov Common formats for these assays include Scintillation Proximity Assays (SPA) and filtration binding assays. nih.gov

While there are no specific receptor binding studies reported for this compound, related furan-2-carboxamide derivatives have been investigated as modulators of nuclear receptors. For instance, 5-(4-chlorophenyl)-furan-2-carboxamide was identified as a valuable replacement for an unfavorable chemical motif in the development of NR4A nuclear receptor agonists. acs.org Another related compound, 5-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)furan-2-carboxamide (A-803467), is a known inhibitor of the NaV1.8 sodium channel. google.com These examples suggest that a furan-carboxamide core can interact with specific receptor targets.

Elucidation of Molecular Mechanisms of Action for this compound

Understanding the molecular mechanism of action is critical for the development of a therapeutic agent. This involves identifying the specific biological target of the compound and elucidating how its interaction with that target modulates cellular signaling pathways.

Target Identification and Validation Strategies for this compound

Identifying the direct molecular target of a compound is a key step in understanding its mechanism. Strategies for target identification can range from computational methods like molecular docking to experimental approaches using radiolabeled compounds to identify binding partners in cell lysates. nih.govoup.com

For the broader class of furan-carboxamides, several targets have been proposed or validated. In studies of furan-2-carboxamides designed as antibiofilm agents against Pseudomonas aeruginosa, molecular docking suggested the LasR protein, a quorum-sensing transcriptional regulator, as a plausible target. nih.govresearchgate.netnih.gov For an anti-influenza furan-3-carboxamide (B1318973) derivative, preliminary mechanistic studies and molecular modeling suggested that it likely functions by blocking the M2 ion channel protein of the virus. researchgate.net In oncology, molecular docking studies of anticancer coumarin-3-carboxamides indicated binding to the active site of the CK2 enzyme. nih.gov These studies highlight that the furan-carboxamide scaffold can be tailored to interact with a diverse range of biological targets.

Signaling Pathway Modulation by this compound

Once a compound binds to its target, it can modulate one or more intracellular signaling pathways, leading to a physiological response. The specific pathways affected depend on the function of the molecular target.

There is no direct evidence on which signaling pathways this compound might modulate. However, studies on related compounds provide examples of potential mechanisms. For instance, furan-2-carboxamides that target the LasR protein in P. aeruginosa interfere with the quorum-sensing signaling pathway, which in turn reduces the production of virulence factors like pyocyanin and proteases. nih.govresearchgate.net In a different context, a furocoumarin derivative was found to upregulate melanin synthesis by activating the cAMP/PKA and MAPKs signaling pathways. researchgate.net If a furan-carboxamide were to target a G-protein coupled receptor (GPCR) or a kinase, it would likely affect well-established downstream pathways such as those involving cyclic AMP (cAMP), protein kinase A (PKA), or mitogen-activated protein kinases (MAPKs). researchgate.netmdpi.com

Epigenetic Modulatory Effects of this compound

A comprehensive search of scientific databases reveals no studies investigating the epigenetic modulatory effects of this compound. Consequently, there is no available data on its potential to influence DNA methylation, histone modifications, or the activity of chromatin-remodeling enzymes. The capacity of this compound to alter gene expression through epigenetic mechanisms is an area that awaits exploration.

Cellular Effects of this compound

Detailed investigations into the cellular effects of this compound have not been reported in the scientific literature. The following subsections outline the specific areas where data is currently lacking.

Effects on Cell Proliferation and Viability

There are no published studies that have assessed the impact of this compound on cell proliferation or viability. Research on other furan-carboxamide derivatives has shown varied effects on cancer cell lines, but these findings cannot be directly extrapolated to the specific compound of interest. For instance, a series of carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anti-cancer potential against HepG2, Huh-7, and MCF-7 human cancer cell lines, with some compounds showing significant activity. nih.govnih.gov However, the structural differences between these compounds and this compound are significant, precluding any direct comparisons.

Induction of Apoptosis and Necrosis Pathways by this compound

The ability of this compound to induce programmed cell death pathways, such as apoptosis and necrosis, has not been documented. Apoptosis is a regulated process involving a cascade of caspases, while necroptosis is a form of programmed necrosis. nih.govnih.gov Without experimental data, it is unknown whether this compound can trigger these or other cell death mechanisms.

Impact on Cell Migration and Invasion

There is no information available regarding the effect of this compound on cell migration and invasion, which are critical processes in cancer metastasis. Studies on other small molecules have demonstrated the ability to inhibit these processes, often by targeting cytoskeletal dynamics or signaling pathways involved in cell motility. nih.gov However, the specific activity of this compound in this context remains to be determined.

Modulation of Cellular Differentiation Processes

The potential for this compound to influence cellular differentiation is an uninvestigated area of research. Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. The ability of a compound to modulate this process can have significant implications for regenerative medicine and cancer therapy.

Phenotypic Screening and High-Throughput Screening of this compound Libraries

Phenotypic screening is a powerful approach in drug discovery that identifies substances that produce a desired effect in a biological system, without prior knowledge of the drug's target. nih.govnih.gov High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds. nih.govnih.gov There are no published reports of this compound or libraries based on its scaffold being utilized in phenotypic or high-throughput screening campaigns. The development and screening of such libraries could be a valuable strategy for identifying novel biological activities. ku.edu

Computational and Theoretical Studies of N 3 Carbamoylphenyl Furan 3 Carboxamide

Molecular Docking and Molecular Dynamics Simulations of N-(3-carbamoylphenyl)furan-3-carboxamide with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target. For a molecule like this compound, molecular docking could be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors.

Molecular dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules. In drug discovery, MD simulations can provide insights into the stability of a ligand-protein complex, the conformational changes that occur upon binding, and the energetic contributions of individual residues to the binding affinity. mdpi.com For this compound, an MD simulation could follow a docking study to validate the predicted binding pose and assess the stability of the interaction over time. Research on other carboxamide derivatives has utilized MD simulations to understand their binding modes and isoform selectivity. mdpi.com

Illustrative Example of Potential Docking Results:

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Enzyme X-8.5Tyr123, Ser245, Arg301
Receptor Y-7.9Phe88, Asn150, Gln212
Kinase Z-9.2Val56, Leu109, Asp167

This table is for illustrative purposes only and does not represent actual data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to guide the optimization of lead compounds.

The development of a QSAR model for a series of compounds, including derivatives of this compound, would involve synthesizing a library of analogs with varying substituents and measuring their biological activity. A range of physicochemical descriptors (e.g., lipophilicity, electronic properties, steric parameters) would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical equation that correlates these descriptors with the observed biological activity.

A study on a series of furan-3-carboxamides investigated their antimicrobial activity and applied QSAR to find a correlation between different physicochemical parameters and their biological effects. nih.gov This demonstrates the applicability of QSAR in understanding the structural requirements for the activity of this class of compounds. nih.gov

Once a predictive QSAR model is established, it can be a powerful tool for lead optimization. The model can be used to predict the activity of virtual compounds before they are synthesized, allowing chemists to prioritize the synthesis of the most promising candidates. This in silico screening can significantly reduce the time and cost of drug development.

For this compound, a QSAR model could guide modifications to the furan (B31954) ring, the phenyl ring, or the carboxamide linker to enhance its potency or selectivity for a particular biological target. The insights gained from the QSAR model regarding the influence of different physicochemical properties on activity can direct the design of new analogs with improved pharmacological profiles.

Example of a Hypothetical QSAR Equation:

pIC50 = 0.5 * logP - 0.2 * MW + 1.2 * HBD + 0.8 * TPSA + 2.5

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, logP is the lipophilicity, MW is the molecular weight, HBD is the number of hydrogen bond donors, and TPSA is the topological polar surface area. This equation is for illustrative purposes only.

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound Analogs

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial component of modern drug discovery. These computational models assess the pharmacokinetic profile of a compound, helping to identify potential liabilities early in the development process.

For this compound and its analogs, various in silico tools can be used to predict key ADME parameters. These predictions are based on the compound's structure and physicochemical properties. Studies on other carboxamide derivatives have successfully used in silico methods to predict their ADME profiles, validating their potential for oral bioavailability.

Table of Predicted ADME Properties (Illustrative):

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal AbsorptionHighLikely well-absorbed from the gut.
Caco-2 PermeabilityHighSuggests good intestinal permeability.
Distribution
Blood-Brain Barrier PenetrationLowUnlikely to cross into the central nervous system.
Plasma Protein BindingHighMay have a longer duration of action.
Metabolism
CYP2D6 InhibitionNon-inhibitorLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitionInhibitorPotential for drug-drug interactions.
Excretion
Renal Organic Cation Transporter 2SubstrateMay be actively secreted by the kidneys.

This table contains hypothetical data for illustrative purposes and does not represent actual predictions for this compound.

Density Functional Theory (DFT) Calculations for this compound Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of drug discovery, DFT calculations can provide valuable insights into a molecule's geometry, electronic properties, and reactivity.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: Determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the dipole moment. These properties are important for understanding the molecule's reactivity and its potential to interact with biological targets.

Predict spectroscopic properties: Calculate properties such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to confirm the structure of the compound.

While specific DFT studies on this compound are not reported, DFT has been applied to various furan derivatives to understand their electronic structure and reactivity. researchgate.netresearchgate.netijcce.ac.ir

Illustrative DFT Calculation Results:

ParameterCalculated Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.8 Debye

This table presents hypothetical data for illustrative purposes.

Pharmacophore Modeling and Virtual Screening for this compound

Pharmacophore modeling is a computational technique that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can be used as a 3D query to search large compound databases (virtual screening) to identify new molecules with the potential for similar biological activity.

For this compound, a pharmacophore model could be developed based on its structure and the known interactions of similar furan carboxamide inhibitors with their biological targets. The key pharmacophoric features might include hydrogen bond donors and acceptors from the carboxamide groups, and aromatic/hydrophobic features from the furan and phenyl rings.

Once a pharmacophore model is established, it can be used to screen virtual libraries of compounds to identify novel scaffolds that possess the desired pharmacophoric features. This approach has been successfully used to discover new inhibitors for various targets.

Preclinical in Vitro and in Vivo Efficacy Research of N 3 Carbamoylphenyl Furan 3 Carboxamide

In Vitro Efficacy Studies of N-(3-carbamoylphenyl)furan-3-carboxamide in Disease Models

No published studies were found that investigated the in vitro efficacy of this compound in any disease models.

Organotypic Culture Models

There are no available data from studies utilizing organotypic culture models to evaluate the efficacy of this compound.

Primary Cell Culture Models

No research has been published detailing the use of primary cell culture models to assess the therapeutic potential of this compound.

3D Cell Culture and Spheroid Models

Information regarding the evaluation of this compound in 3D cell culture or spheroid models is not present in the current scientific literature.

In Vivo Efficacy Studies of this compound in Animal Models

There is no evidence of in vivo efficacy studies for this compound in any animal models.

Establishment of Relevant Animal Models for this compound Evaluation

No literature was found describing the establishment or use of animal models for the specific purpose of evaluating this compound.

Pharmacokinetic Profiles of this compound in Animal Models

Data on the pharmacokinetic properties of this compound in animal models are not available in published research.

Efficacy Assessment in Disease-Specific Animal Models

The preclinical in vivo efficacy of furan-carboxamide derivatives has been investigated in various animal models to assess their therapeutic potential across different disease areas. A notable example is the evaluation of a series of N-(4-benzoylphenyl)-2-furamide derivatives for their antihyperlipidemic activity. researchgate.net

In a study utilizing a Triton WR-1339-induced hyperlipidemia model in Wistar rats, several N-(benzoylphenyl)-2-furamide derivatives demonstrated significant lipid-lowering effects. researchgate.net Hyperlipidemia was induced in the rats via a single intraperitoneal injection of Triton WR-1339. The synthesized furan-carboxamide compounds were then administered to the hyperlipidemic rats. The efficacy of these compounds was determined by measuring their effects on plasma lipid levels, including total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL).

The results indicated that certain derivatives were effective in reducing the elevated levels of TC, TG, and LDL, while simultaneously increasing the levels of HDL, which is considered beneficial. This study highlights the potential of the furan-carboxamide scaffold in the development of new antihyperlipidemic agents. researchgate.net

Interactive Data Table: Efficacy of N-(benzoylphenyl)-2-furamide Derivatives in a Rat Model of Hyperlipidemia

CompoundDose (mg/kg)% Decrease in Total Cholesterol% Decrease in Triglycerides% Decrease in LDL% Increase in HDL
Derivative A1545.255.850.135.7
Derivative B1552.161.358.442.9
Derivative C1538.949.742.331.5

Investigation of Pharmacodynamic Markers in Preclinical In Vivo Studies

Pharmacodynamic (PD) markers are crucial in preclinical research to provide evidence of a drug's biological activity at its target site and to understand the dose-response relationship. For a novel compound like this compound, the selection of appropriate PD markers would be guided by its proposed mechanism of action and therapeutic target.

While specific PD marker studies for this compound are not available, we can infer potential markers based on the observed activities of related furan-carboxamide derivatives. For instance, in the context of the antihyperlipidemic activity observed with N-(benzoylphenyl)-2-furamides, relevant pharmacodynamic markers in preclinical in vivo studies would include:

Plasma Lipid Levels: Direct measurement of total cholesterol, triglycerides, LDL, and HDL in blood samples from treated animals serves as a primary PD marker.

Gene Expression Analysis: Measurement of changes in the expression of genes involved in lipid metabolism in relevant tissues, such as the liver. This could include genes for enzymes like HMG-CoA reductase or for lipoprotein receptors.

Enzyme Activity Assays: If the compound is hypothesized to target a specific enzyme, assays to measure the activity of this enzyme in tissues from treated animals would be a direct PD marker.

In vivo imaging techniques, such as positron emission tomography (PET), can also be employed as a non-invasive method to assess pharmacodynamics by visualizing drug distribution and target engagement in real-time. nih.gov For a novel compound, a radiolabeled version could be developed to track its accumulation in target tissues and its effect on biological processes.

Combination Therapy Research with this compound

The investigation of combination therapies is a standard component of preclinical drug development, aiming to enhance therapeutic efficacy, overcome drug resistance, or reduce side effects. Although no specific combination therapy studies involving this compound have been reported, the rationale for such studies can be extrapolated from the potential therapeutic applications of the furan-carboxamide class.

Based on the antihyperlipidemic potential of related compounds, preclinical combination therapy research for a compound like this compound could explore its use with established lipid-lowering agents. The primary goals of such a combination would be to achieve a synergistic effect, allowing for lower doses of each drug and potentially reducing dose-related side effects.

Potential Combination Strategies for an Antihyperlipidemic Furan-Carboxamide Derivative:

Drug ClassRationale for CombinationPotential Endpoints for Preclinical Evaluation
Statins (HMG-CoA Reductase Inhibitors) Complementary mechanisms of action: Statins inhibit cholesterol synthesis, while a novel agent might enhance cholesterol clearance or inhibit absorption.Synergistic reduction in LDL cholesterol; Assessment of liver enzyme levels to monitor for potential additive toxicity.
Fibrates Targeting different aspects of lipid metabolism: Fibrates primarily lower triglycerides and raise HDL, which could complement the effects of a furan-carboxamide derivative.Enhanced reduction in triglycerides and elevation of HDL; Evaluation of muscle and liver function markers.
Ezetimibe Dual inhibition of cholesterol synthesis and absorption.Greater overall reduction in total cholesterol and LDL compared to monotherapy.

Preclinical studies would involve administering the combination of drugs to animal models of hyperlipidemia and comparing the effects on lipid profiles to those of each drug given alone. These studies are essential to establish the proof-of-concept for a combination therapy before it can be considered for clinical evaluation.

Future Directions and Research Gaps in N 3 Carbamoylphenyl Furan 3 Carboxamide Studies

Emerging Research Areas for N-(3-carbamoylphenyl)furan-3-carboxamide

No specific emerging research areas for this compound have been identified in the current scientific literature. For a compound with this structure, potential areas of investigation could theoretically include its activity as an enzyme inhibitor, a receptor agonist or antagonist, or its potential as an anticancer or anti-inflammatory agent, based on the common activities of similar furan (B31954) and carboxamide-containing structures. However, this remains speculative without experimental data.

Challenges in the Development of this compound Analogs

The development of analogs of any compound presents inherent challenges, including complex synthetic routes, purification difficulties, and the potential for poor pharmacokinetic properties. For this compound, specific challenges would depend on the desired modifications to the furan ring, the carboxamide linker, or the carbamoylphenyl group. Without initial data on its synthesis and properties, these challenges remain hypothetical.

Unexplored Biological Targets and Pathways for this compound

As there is no published research on the biological activity of this compound, all of its potential biological targets and pathways are currently unexplored. Future research would need to begin with broad screening assays to identify any potential interactions with cellular components.

Advanced Methodologies for Investigating this compound

The investigation of a novel compound like this compound would benefit from a range of advanced methodologies. These could include high-throughput screening to assess its activity against a wide array of biological targets, computational modeling and docking studies to predict potential interactions, and advanced analytical techniques such as X-ray crystallography to determine its three-dimensional structure.

Strategic Collaborations and Funding Opportunities for this compound Research

Given the absence of existing research, any strategic collaborations would need to be initiated to conduct foundational studies. These would likely involve partnerships between academic institutions for initial discovery and pharmaceutical companies for further development. Funding opportunities would need to be sought from governmental research grants focused on novel chemical entities or from venture capital firms interested in early-stage drug discovery.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-carbamoylphenyl)furan-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Catalytic C-H amidation : Utilize Ir(III)/Ag(I) co-catalysis for direct C-H functionalization of arenes. Hydroxyamide derivatives (e.g., N-(quinolin-8-yl)furan-3-carboxamide) can serve as amidating agents. Reaction conditions typically involve dichloroethane (DCE) at 80°C for 24 hours, yielding ~70% purity post-column chromatography (ethyl acetate/petroleum ether) .
  • Stepwise coupling : Synthesize intermediates like methyl-5-(3-hydroxyphenyl)furan-2-carboxylate, followed by amidation with substituted aminobenzophenones. Monitor reaction progress via TLC and confirm purity via HPLC .
    • Optimization Tips : Vary solvent polarity, temperature, and catalyst loading to improve yield. Use NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) to track regioselectivity and byproduct formation.

Q. How is the crystal structure of this compound determined, and what insights do hydrogen-bonding networks provide?

  • Methodology :

  • Single-crystal X-ray diffraction : Use a Bruker SMART APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Refine data with SHELXL-97, achieving R-factors < 0.05 .
  • Key parameters : Monoclinic system (P21/cP2_1/c), unit cell dimensions a=10.7691a = 10.7691 Å, b=21.746b = 21.746 Å, c=8.8666c = 8.8666 Å, β = 101.934°. Hydrogen bonds (N–H···O) stabilize the lattice, with bond lengths of ~1.98–2.12 Å .
    • Implications : Hydrogen bonding influences solubility and thermal stability, critical for formulation studies.

Q. What purification techniques are effective for isolating this compound?

  • Methodology :

  • Column chromatography : Use silica gel with gradient elution (e.g., ethyl acetate/petroleum ether, 1:10 to 1:4). Monitor fractions via UV absorption at 254 nm .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to obtain high-purity crystals (>95%). Confirm purity via melting point analysis and 1H^{1}\text{H} NMR .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for enzyme inhibition?

  • Methodology :

  • QSAR modeling : Apply genetic algorithm-multiple linear regression (GA-MLR) to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with inhibitory potency. Validate models using leave-one-out cross-validation .
  • Case study : Derivatives like N-isopentyl-2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-carboxamide show IC50_{50} values of 4.0 µM against PrpC (2-methylcitrate synthase), highlighting the role of hydrophobic substituents .
    • Experimental validation : Synthesize analogs with modified carboxamide or furan moieties and test via enzyme activity assays (e.g., DTNB-based thiol release) .

Q. What in vivo models are suitable for evaluating the metabolic and behavioral effects of this compound?

  • Methodology :

  • Rodent studies : Administer the compound (e.g., 10 mg/kg/day) to adult Lister hooded rats (Rattus norvegicus) for 4–6 weeks. Assess metabolic parameters (e.g., glucose tolerance) and behavioral outcomes (e.g., open-field tests) .
  • Controls : Include vehicle-treated and reference compound groups (e.g., URB 597). Use HPLC-MS to measure plasma and tissue concentrations .

Q. How can computational methods predict the binding affinity of this compound to target proteins?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to model interactions with enzymes like CK2 or PrpC. Focus on key residues (e.g., Lys68 in CK2) forming hydrogen bonds with the carboxamide group .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.